2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) 2,2'-Azobis(n-cyclohexyl-2-methylpropionamide)
Brand Name: Vulcanchem
CAS No.: 195520-29-7
VCID: VC20924860
InChI: InChI=1S/C20H36N4O2/c1-19(2,17(25)21-15-11-7-5-8-12-15)23-24-20(3,4)18(26)22-16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3,(H,21,25)(H,22,26)
SMILES: CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2
Molecular Formula: C20H36N4O2
Molecular Weight: 364.5 g/mol

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide)

CAS No.: 195520-29-7

Cat. No.: VC20924860

Molecular Formula: C20H36N4O2

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Azobis(n-cyclohexyl-2-methylpropionamide) - 195520-29-7

Specification

CAS No. 195520-29-7
Molecular Formula C20H36N4O2
Molecular Weight 364.5 g/mol
IUPAC Name N-cyclohexyl-2-[[1-(cyclohexylamino)-2-methyl-1-oxopropan-2-yl]diazenyl]-2-methylpropanamide
Standard InChI InChI=1S/C20H36N4O2/c1-19(2,17(25)21-15-11-7-5-8-12-15)23-24-20(3,4)18(26)22-16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3,(H,21,25)(H,22,26)
Standard InChI Key WMRNGPYHLQSTDL-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2
Canonical SMILES CC(C)(C(=O)NC1CCCCC1)N=NC(C)(C)C(=O)NC2CCCCC2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator